![molecular formula C23H20N2O4S B280807 N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, also known as QS11, is a small molecule that has been developed as a potent inhibitor of the Notch signaling pathway. The Notch pathway plays a critical role in cell differentiation, proliferation, and survival, and aberrant activation of this pathway has been implicated in the development and progression of various types of cancer. QS11 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
作用机制
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide acts as a potent inhibitor of the Notch signaling pathway by binding to the extracellular domain of the Notch receptor and preventing its activation by ligands. This leads to decreased downstream signaling and inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cancer stem cell self-renewal. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased efficacy of these treatments.
实验室实验的优点和局限性
One advantage of N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide is its specificity for the Notch signaling pathway, which allows for targeted inhibition of cancer cells while sparing normal cells. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway, which could lead to improved efficacy and reduced toxicity. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to determine whether it can enhance their efficacy. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans, and to identify the optimal dosing and administration schedule.
合成方法
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide can be synthesized by a multi-step process involving the condensation of 2,3-dimethylphenol with 2-nitrobenzaldehyde to form 2-(2,3-dimethylphenoxy)nitrobenzene, which is then reduced to 2-(2,3-dimethylphenoxy)aniline. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product, this compound.
科学研究应用
N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of cancer cells by blocking the Notch signaling pathway. Notch signaling is critical for the maintenance of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to therapy. This compound has been shown to selectively target cancer stem cells and induce their differentiation, leading to decreased tumor growth and increased sensitivity to chemotherapy.
属性
分子式 |
C23H20N2O4S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C23H20N2O4S/c1-23(2)12-17(26)21-16-11-15(8-9-18(16)29-19(21)13-23)25-30(27,28)20-7-3-5-14-6-4-10-24-22(14)20/h3-11,25H,12-13H2,1-2H3 |
InChI 键 |
WQNGGNHCCPFEBA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
规范 SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
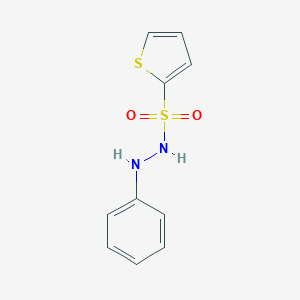
![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
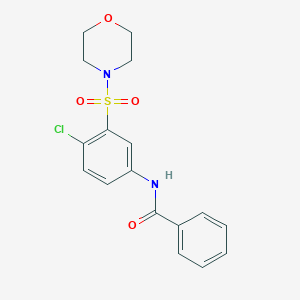
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)

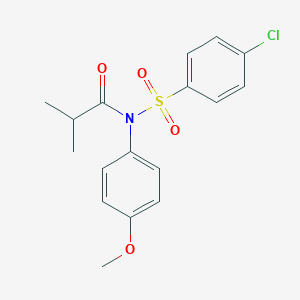
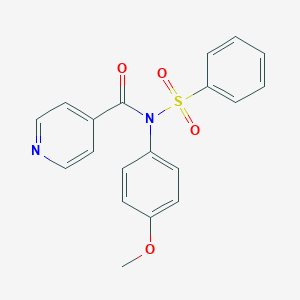
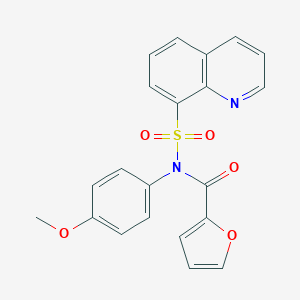
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
